5-Acetyl-2-(4-methylphenoxy) pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

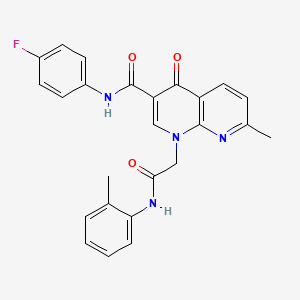

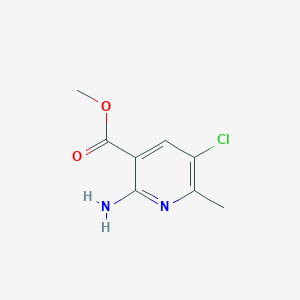

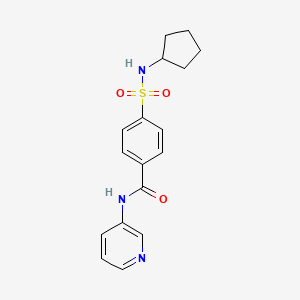

5-Acetyl-2-(4-methylphenoxy) pyridine is a chemical compound with the molecular formula C14H13NO2 and a molecular weight of 227.26 . It is a type of pyridine, which is a class of compounds containing a six-membered aromatic ring with two nitrogen atoms .

Molecular Structure Analysis

The molecular structure of 5-Acetyl-2-(4-methylphenoxy) pyridine consists of a pyridine ring with an acetyl group at the 5-position and a 4-methylphenoxy group at the 2-position . The structure is fully conjugated, meaning that it has a system of electrons that are delocalized or ‘spread out’ over the whole molecule .Wissenschaftliche Forschungsanwendungen

Insecticidal Applications

Research has indicated the potential of pyridine derivatives, including structures similar to "5-Acetyl-2-(4-methylphenoxy) pyridine," as insecticides. Bakhite et al. (2014) synthesized and evaluated the insecticidal activity of five pyridine derivatives against the cowpea aphid, Aphis craccivora Koch. One compound showed approximately four times the insecticidal activity of acetamiprid, a standard insecticide, suggesting that modifications in the pyridine structure can lead to compounds with significant aphidicidal properties Bakhite et al., 2014.

Organic Synthesis and Catalysis

Pyridine derivatives, including those similar to "5-Acetyl-2-(4-methylphenoxy) pyridine," are useful in various organic synthesis reactions. Paul et al. (2002) explored the use of acetic anhydride–pyridine over basic alumina for acetylations in solvent-free conditions under microwave irradiation. This method is versatile for the acetylation of hydroxy, thiol, and amino groups, showcasing the potential for pyridine derivatives to facilitate efficient and selective organic transformations Paul et al., 2002.

Antimicrobial Research

Pyridine derivatives have also been evaluated for their antimicrobial activities. Abdel-rahman et al. (2002) synthesized new pyridothienopyrimidines and pyridothienotriazines, demonstrating that these compounds exhibit in vitro antimicrobial activities. Such studies indicate the potential for pyridine derivatives in the development of new antimicrobial agents, with implications for treating various infections Abdel-rahman et al., 2002.

Material Science and Polymer Chemistry

In the field of materials science, pyridine derivatives have found applications in the modification of polymers and in catalysis. David and Kornfield (2008) reported on the thiol–ene addition of carbazole, phenol, and pyridine side groups to polybutadiene, demonstrating a method for functionalizing polymers that could be applied to a wide range of materials for various technological applications David & Kornfield, 2008.

Wirkmechanismus

Mode of Action

The mode of action would depend on the specific biological target. Pyridine derivatives can act as inhibitors, activators, or modulators of their targets, affecting the biological activity of these targets .

Biochemical Pathways

Pyridine derivatives can be involved in various biochemical pathways, depending on their specific targets. They can affect signal transduction pathways, metabolic pathways, and more .

Pharmacokinetics

Pyridine derivatives, in general, can be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in urine .

Action Environment

The action, efficacy, and stability of “5-Acetyl-2-(4-methylphenoxy) pyridine” could be influenced by various environmental factors, including pH, temperature, and the presence of other compounds .

Eigenschaften

IUPAC Name |

1-[6-(4-methylphenoxy)pyridin-3-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-10-3-6-13(7-4-10)17-14-8-5-12(9-15-14)11(2)16/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOJPHSCAHHCJOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=NC=C(C=C2)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Acetyl-2-(4-methylphenoxy) pyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2941716.png)

![(2-Chlorophenyl)-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2941717.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluoro-3-nitrophenyl)propanamide](/img/structure/B2941722.png)

![N-(1-cyanocyclopentyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]acetamide](/img/structure/B2941725.png)

![2-Chloro-N-[(3,4-dimethylphenyl)methyl]-N-[(1-methylpyrazol-4-yl)methyl]acetamide](/img/structure/B2941733.png)